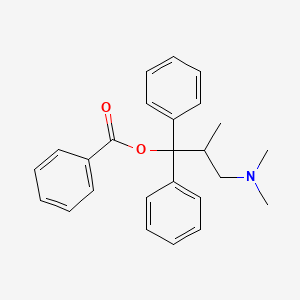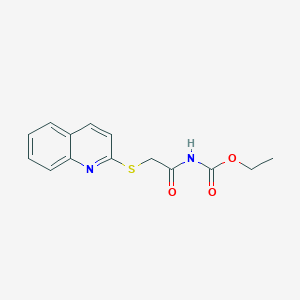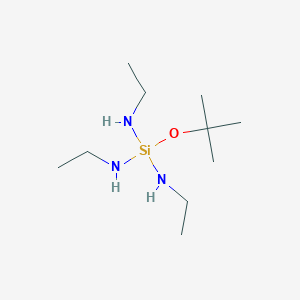
Methyl 3-(2-ethoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-ethoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C12H14O3 It is an ester derivative of cinnamic acid, characterized by the presence of an ethoxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-(2-ethoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(2-ethoxyphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(2-ethoxyphenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-(2-ethoxyphenyl)prop-2-enoic acid or 3-(2-ethoxyphenyl)prop-2-enal.
Reduction: 3-(2-ethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 3-(2-ethoxyphenyl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating ester hydrolysis and related biochemical processes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceutical agents. The compound’s structure allows for modifications that can lead to bioactive derivatives with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its ester functionality contributes to its utility in various formulations.
Mécanisme D'action
The mechanism of action of methyl 3-(2-ethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic effects of the ethoxy group and the conjugated double bond.
Comparaison Avec Des Composés Similaires
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl 3-(2-nitrophenyl)prop-2-enoate: Contains a nitro group, leading to different reactivity and applications.
Methyl 3-(3-methylphenyl)prop-2-enoate: Features a methyl group, affecting its chemical properties and uses.
Uniqueness: Methyl 3-(2-ethoxyphenyl)prop-2-enoate is unique due to the presence of the ethoxy group, which influences its reactivity and potential applications. The ethoxy group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.
Propriétés
Numéro CAS |
923955-22-0 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 3-(2-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3 |
Clé InChI |
FWRKTDPPCXCWGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)

![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)


![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)

